4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude)
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Description
4H-Pyrrolo[3,2,1-ij]quinoline is a class of organic compounds that often exhibit high biological activity . They have been reported as antibacterial , antitumor agents , diuretics , aldosterone synthase inhibitors , melatonin receptor agonists and antagonists , and compounds promising for the treatment of human lymphoma , diabetes , asthma , epilepsy, and obesity .
Synthesis Analysis
4H-Pyrrolo[3,2,1-ij]quinolin-2-ones can be synthesized by cyclization of 1- and 8-substituted quinolines . One of the most widely used methods is based on the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline .Molecular Structure Analysis
The molecular structure of 4H-Pyrrolo[3,2,1-ij]quinoline, 1,2,5,6-tetrahydro-6-methyl- has a molecular weight of 173.2542 .Chemical Reactions Analysis
The reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involved the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones within a few hours .Mechanism of Action
Future Directions
The search for new blood coagulation factors among derivatives of 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones is of significant interest . Target-oriented synthesis of differently substituted 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones opens wide possibilities for functional diversification of this scaffold, which could considerably affect the type and strength of physiological action of the resulting compounds .
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14N2.H2O4S/c2*12-10-6-8-2-1-4-13-5-3-9(7-10)11(8)13;1-5(2,3)4/h2*6-7H,1-5,12H2;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKZPKUXMIVDBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)N)CCN3C1.C1CC2=C3C(=CC(=C2)N)CCN3C1.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144878 |
Source
|
Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102280-97-7 |
Source
|
Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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